N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide” is a compound that contains a 2,2’-bithiophene moiety. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene, a component of the compound , is based on a five-membered ring containing one sulfur and four carbon atoms .Chemical Reactions Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2’-bithiophene, a component of the compound , include a melting point of 32-33 °C (lit.) .Safety and Hazards
The safety data sheet for 2,2’-bithiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been shown to interact with various biological targets, particularly in the field of organic electronics .
Mode of Action
Bithiophene-based compounds are known for their unique electronic properties, which can influence their interaction with biological targets .
Biochemical Pathways
Bithiophene derivatives have been studied for their role in photo-electrochemical reactions , suggesting potential involvement in light-dependent biochemical pathways.
Result of Action
Bithiophene derivatives have been studied for their potential applications in organic electronics, suggesting they may influence cellular processes related to electron transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide . For instance, light exposure could potentially affect the activity of this compound due to its involvement in photo-electrochemical reactions .
Properties
IUPAC Name |
4,4,4-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NOS2/c15-14(16,17)7-5-13(19)18-8-6-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCBPGYKBCMBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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